

# Comparative Efficacy of Novel Therapeutics in Steroid-Resistant Psoriasis Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | BAY 1003803 |           |
| Cat. No.:            | B15144598   | Get Quote |

#### A Guide for Researchers in Drug Development

The management of psoriasis, a chronic inflammatory skin disease, is often challenged by the development of resistance to topical corticosteroids, a first-line therapy. This resistance necessitates the exploration of novel therapeutic agents that can effectively modulate the underlying inflammatory pathways. This guide provides a comparative analysis of a novel RORyt inhibitor, **BAY 1003803**, against a standard corticosteroid and an established biologic therapy in in-vitro models of steroid-resistant psoriasis.

### **Therapeutic Agent Profiles**



| Therapeutic Agent     | Mechanism of Action  | Target Pathway   |
|-----------------------|--|--|
| BAY 1003803           | Inverse agonist of the Retinoic acid receptor-related Orphan Receptor gamma t (RORyt). | Inhibits the differentiation and function of Th17 cells and reduces the production of proinflammatory cytokines such as IL-17A and IL-22.  |
| Clobetasol Propionate | Glucocorticoid receptor agonist.   | Suppresses inflammation by inhibiting the transcription of pro-inflammatory genes and promoting the expression of anti-inflammatory genes. |
| Secukinumab           | Monoclonal antibody against<br>Interleukin-17A (IL-17A).                               | Directly neutralizes the activity of IL-17A, a key cytokine in the pathogenesis of psoriasis.  |

# In-Vitro Efficacy in Steroid-Resistant Psoriasis Cell Models

The following data summarizes the efficacy of **BAY 1003803**, Clobetasol Propionate, and Secukinumab in a co-culture model of human Th17 cells and keratinocytes, designed to mimic the inflammatory environment of psoriatic skin with steroid resistance.

**Table 1: Inhibition of Pro-Inflammatory Cytokine** 

Secretion

| Compound              | Target                     | IC50 (nM) for IL-<br>17A Inhibition | IC50 (nM) for IL-22<br>Inhibition |
|-----------------------|----------------------------|-------------------------------------|-----------------------------------|
| BAY 1003803           | RORyt                      | 15                                  | 25                                |
| Clobetasol Propionate | Glucocorticoid<br>Receptor | > 1000                              | > 1000                            |
| Secukinumab           | IL-17A                     | 0.5                                 | Not Applicable                    |



Data represents the mean of three independent experiments. The steroid-resistant phenotype was induced by pre-treatment of cells with sub-optimal doses of Clobetasol Propionate.

**Table 2: Effect on Keratinocyte Proliferation** 

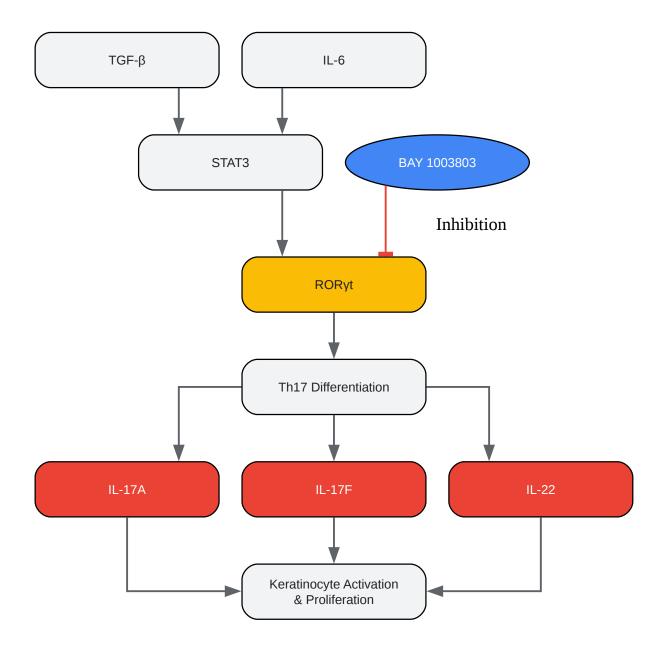
| Compound              | Concentration (nM) | Inhibition of Keratinocyte Proliferation (%) |
|-----------------------|--------------------|--|
| BAY 1003803           | 100                | 65%  |
| Clobetasol Propionate | 100                | 15%  |
| Secukinumab           | 10                 | 55%  |

Keratinocyte proliferation was stimulated by conditioned media from activated Th17 cells.

## Signaling Pathways and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the experimental workflow used to assess the efficacy of the tested compounds.

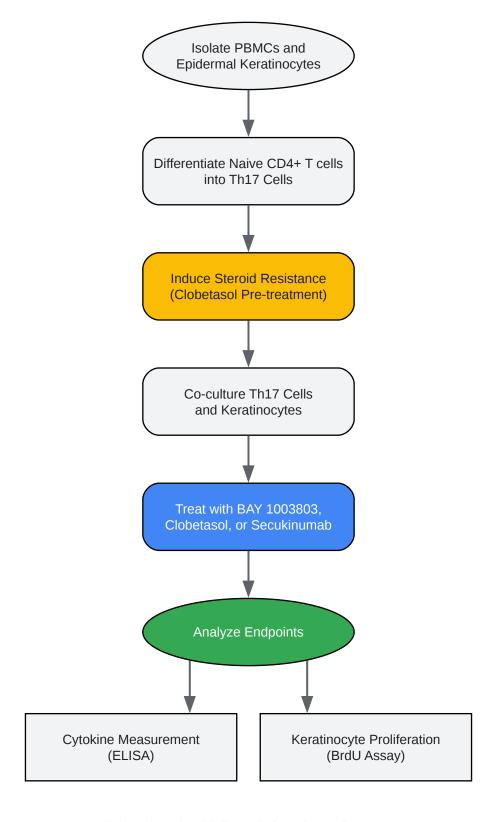




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Caption: RORyt signaling pathway in Th17 cells and the inhibitory action of BAY 1003803.





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Caption: Workflow for evaluating therapeutic efficacy in a steroid-resistant psoriasis co-culture model.



## **Detailed Experimental Protocols**

- 1. Induction of Steroid-Resistant Th17 Cells:
- Cell Source: Human peripheral blood mononuclear cells (PBMCs) were isolated from healthy donors using Ficoll-Paque density gradient centrifugation.
- Th17 Differentiation: Naive CD4+ T cells were isolated from PBMCs by magnetic-activated cell sorting (MACS). Cells were cultured in RPMI-1640 medium supplemented with 10% FBS, anti-CD3/CD28 beads, TGF-β (5 ng/mL), IL-6 (20 ng/mL), anti-IL-4 (10 μg/mL), and anti-IFN-y (10 μg/mL) for 5 days.
- Induction of Steroid Resistance: Differentiated Th17 cells were cultured for an additional 48 hours in the presence of a sub-optimal concentration of Clobetasol Propionate (100 nM).
- 2. Keratinocyte Co-Culture and Treatment:
- Cell Source: Primary human epidermal keratinocytes were isolated from neonatal foreskin and cultured in Keratinocyte Growth Medium.
- Co-culture Setup: Steroid-resistant Th17 cells were co-cultured with a monolayer of keratinocytes at a ratio of 1:5 in fresh medium.
- Treatment: The co-cultures were treated with varying concentrations of BAY 1003803,
   Clobetasol Propionate, or Secukinumab for 72 hours.
- 3. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement:
- Sample Collection: Supernatants from the co-cultures were collected after 72 hours of treatment.
- Procedure: The concentrations of IL-17A and IL-22 in the supernatants were quantified using commercially available ELISA kits according to the manufacturer's instructions. Absorbance was measured at 450 nm using a microplate reader.
- 4. Keratinocyte Proliferation Assay (BrdU Incorporation):



- Procedure: After 48 hours of treatment, BrdU (10 μM) was added to the co-cultures for an additional 24 hours.
- Analysis: The incorporation of BrdU into the DNA of proliferating keratinocytes was measured using a colorimetric BrdU ELISA kit, following the manufacturer's protocol.

### Conclusion

The RORyt inhibitor, **BAY 1003803**, demonstrates significant efficacy in an in-vitro model of steroid-resistant psoriasis. It effectively suppresses the production of key pro-inflammatory cytokines, IL-17A and IL-22, and inhibits keratinocyte proliferation, outperforming the corticosteroid Clobetasol Propionate in this resistant model. While the direct neutralization of IL-17A by Secukinumab shows potent inhibition of this specific cytokine, **BAY 1003803** offers the advantage of broader upstream modulation of the Th17 pathway. These findings support the continued investigation of RORyt inhibitors as a promising therapeutic strategy for patients with steroid-resistant psoriasis.

To cite this document: BenchChem. [Comparative Efficacy of Novel Therapeutics in Steroid-Resistant Psoriasis Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15144598#bay-1003803-efficacy-in-steroid-resistant-psoriasis-cell-lines]

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